molecular formula C9H10ClN5 B14188184 5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline CAS No. 922711-44-2

5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline

Cat. No.: B14188184
CAS No.: 922711-44-2
M. Wt: 223.66 g/mol
InChI Key: VYSAJXXZKUYEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline is an organic compound that features a chloro-substituted aniline linked to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline typically involves the reaction of 5-methyl-1H-tetrazole with 5-chloro-2-nitrobenzyl chloride, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline is unique due to its specific combination of a chloro-substituted aniline and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922711-44-2

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-2-[(5-methyltetrazol-1-yl)methyl]aniline

InChI

InChI=1S/C9H10ClN5/c1-6-12-13-14-15(6)5-7-2-3-8(10)4-9(7)11/h2-4H,5,11H2,1H3

InChI Key

VYSAJXXZKUYEPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1CC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.